4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents such as chloro, methoxy, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: This step often involves the condensation of hydrazine with a diketone or an equivalent compound to form the pyrazole ring.
Substitution Reactions: Introduction of the chloro and methoxy groups is achieved through electrophilic aromatic substitution reactions.
Ether Formation: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the chloro substituents, potentially converting them to hydrogen or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their anti-inflammatory, anticancer, or antimicrobial properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-METHYLTHIOPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
Compared to similar compounds, 2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of 2-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H17Cl3N2O2 |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-29-19-9-5-3-7-15(19)22-21(26)23(16-8-4-6-10-20(16)30-2)28(27-22)18-12-11-14(24)13-17(18)25/h3-13H,1-2H3 |
InChI Key |
DQNSXPKFUPPGFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
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